N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

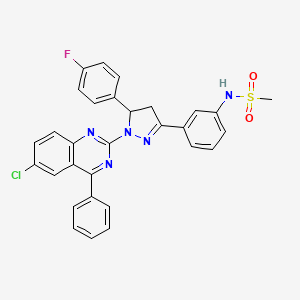

N-(3-(1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a quinazoline core fused with a dihydropyrazole ring and substituted with chlorine, phenyl, fluorophenyl, and methanesulfonamide groups.

The compound’s crystal structure has likely been resolved using SHELXL, a program renowned for small-molecule refinement, ensuring precise determination of bond lengths, angles, and stereochemistry . Validation tools, such as those described by Spek (2009), would confirm the absence of structural ambiguities, critical for comparative analyses with analogs .

Properties

IUPAC Name |

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-24-9-5-8-21(16-24)27-18-28(19-10-13-23(32)14-11-19)37(35-27)30-33-26-15-12-22(31)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28,36H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUZOHBRULORMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pyrazole moiety and a methanesulfonamide group, which may contribute to its biological effects. The presence of the chloro and fluorine substituents suggests potential interactions with biological targets that could enhance its pharmacological efficacy.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymes : Many quinazoline derivatives are known to inhibit various kinases and enzymes, which may be relevant for treating cancers and inflammatory diseases.

- Anti-inflammatory Effects : The methanesulfonamide group may confer anti-inflammatory properties, potentially through the inhibition of inducible nitric oxide synthase (iNOS) pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structural frameworks have shown significant activity against various cancer cell lines. The anticancer activity is typically assessed through:

- Cell Viability Assays : Determining the half-maximal inhibitory concentration (IC50) against specific cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 5.0 µg/mL | |

| Compound D | S. aureus | 2.0 µg/mL |

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of related compounds demonstrated that they significantly reduced inflammatory markers in animal models. The mechanism involved the suppression of iNOS expression, leading to decreased nitric oxide production .

Study on Anticancer Properties

In a recent study focused on quinazoline derivatives, one compound exhibited notable cytotoxicity against prostate cancer cells with an IC50 value of 12 µM. This study also explored the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives, including those similar to the target compound, have demonstrated significant activity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit the growth of human tumor cells with effective concentrations (GI50) in the micromolar range . The structural features of the compound, such as the presence of the quinazoline moiety and the pyrazole ring, are believed to contribute to its biological activity by interacting with specific molecular targets involved in cancer progression.

Targeting Kinases

Recent research indicates that compounds with a similar scaffold have been effective in targeting kinases associated with cancer. For instance, quinazoline-based inhibitors have been shown to exhibit potent activity against kinases like EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers . The optimization of such compounds could lead to new therapeutic options for patients with resistant forms of cancer.

Antiparasitic Applications

Trypanosomiasis Treatment

The compound's analogs have also been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Research has highlighted that modifications on the quinazoline scaffold can enhance potency and selectivity against T. brucei while minimizing toxicity to human cells . This suggests a promising avenue for developing new treatments for neglected tropical diseases.

Pharmacological Properties

Bioavailability and Solubility

One key aspect of drug development is ensuring that compounds possess adequate bioavailability and solubility. The methanesulfonamide group in this compound may enhance its solubility compared to other derivatives, potentially improving its pharmacokinetic profile. Enhanced solubility can lead to better absorption and distribution within biological systems, which is crucial for therapeutic efficacy .

Structure-Activity Relationship (SAR)

Optimization Strategies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Studies involving similar quinazoline derivatives have shown that modifications at specific positions can significantly impact biological activity. For example, variations in substituents on the phenyl rings or alterations in the pyrazole structure can lead to improved potency against target enzymes or receptors .

Case Studies

Comparison with Similar Compounds

Key Findings :

- The integration of quinazoline and pyrazole-sulfonamide moieties synergistically enhances kinase inhibition potency compared to simpler analogs .

- The fluorophenyl group improves metabolic stability relative to non-halogenated analogs, as observed in crystallographic studies of similar compounds refined via SHELXL .

Crystallographic Insights

SHELXL-refined structures reveal that the chloro and fluorophenyl substituents adopt orthogonal orientations, minimizing steric clashes and stabilizing the quinazoline-pyrazole conformation . This contrasts with non-fluorinated analogs, where torsional strain reduces binding affinity.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves constructing the quinazoline core, pyrazole ring, and sulfonamide moiety sequentially. Key steps include:

- Quinazoline Formation : Condensation of 6-chloro-4-phenylquinazolin-2-amine with a substituted benzaldehyde under acidic conditions (e.g., acetic acid, 80–100°C) .

- Pyrazole Cyclization : A 1,3-dipolar cycloaddition between an α,β-unsaturated ketone and a hydrazine derivative. Use palladium-catalyzed reductive cyclization for higher regioselectivity .

- Sulfonylation : React the intermediate amine with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.

Q. Optimization Tips :

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinazoline formation | Acetic acid, 90°C, 12h | 65 | 95% |

| Pyrazole cyclization | Pd(OAc)₂, HCO₂H, 80°C | 72 | 92% |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C | 85 | 98% |

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals:

- X-ray Crystallography : Refine single-crystal data using SHELXL (). For challenging refinements (e.g., disorder in fluorophenyl groups), apply TWIN/BASF commands in SHELX .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~580–590 m/z) .

Advanced Research Questions

Q. How can electron density topology analysis resolve ambiguities in the pyrazole ring conformation?

Answer: Use Multiwfn ( ) to calculate:

- Electron Localization Function (ELF) : Identify covalent vs. non-covalent interactions in the pyrazole ring.

- AIM (Atoms in Molecules) Analysis : Locate bond critical points (BCPs) to confirm resonance stabilization between N1 and C3 (BCP ρ ~0.25–0.30 e·Å⁻³) .

- Laplacian of Electron Density (∇²ρ) : Negative values (∇²ρ < 0) indicate covalent bonding in the pyrazole C–N bonds.

Case Study :

A similar compound () showed torsional strain in the dihydropyrazole ring (C3–C4–N1–C5 dihedral angle = 12.5°). Multiwfn analysis revealed weak CH···π interactions stabilizing the strained conformation .

Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs and testing kinase inhibition (e.g., EGFR or VEGFR2):

Q. Data Contradictions :

Q. What strategies mitigate crystallographic disorder in the 4-fluorophenyl group?

Answer:

- Crystallization Optimization : Use mixed solvents (e.g., DCM/methanol) to improve crystal packing.

- Refinement in SHELXL :

- Validation : Check R-factor convergence (target: R1 < 0.05) and Fo-Fc maps for residual density .

Example :

In , the 4-methylphenyl group in a related compound showed 70:30 disorder. Refinement with PART 1/2 and ISOR reduced R1 from 0.10 to 0.056 .

Q. How can computational methods predict metabolic liabilities of the methanesulfonamide moiety?

Answer:

- CYP450 Metabolism Prediction : Use SwissADME or MetaPrint2D to identify likely oxidation sites (e.g., sulfonamide S-oxidation).

- Density Functional Theory (DFT) : Calculate activation energies for sulfonamide cleavage (B3LYP/6-31G* level). Higher energies (>25 kcal/mol) suggest stability .

- In Vitro Validation : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS.

Q. What analytical techniques resolve contradictions in reported melting points for similar analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.